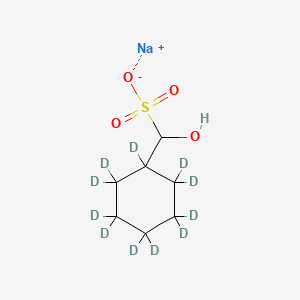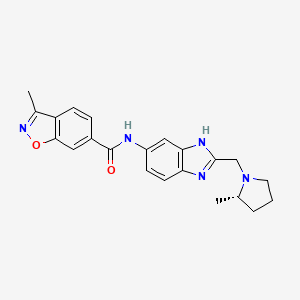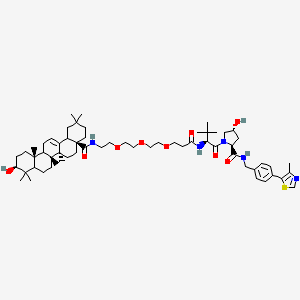
PROTAC Hemagglutinin Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC Hemagglutinin Degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade hemagglutinin proteins. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technology has gained significant attention for its potential to target and degrade proteins that are otherwise considered “undruggable” by traditional small-molecule inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Hemagglutinin Degrader-1 involves the conjugation of a ligand that binds to hemagglutinin with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The hemagglutinin-binding ligand and the E3 ligase-binding ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques such as chromatography and recrystallization to achieve the desired purity
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC Hemagglutinin Degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target hemagglutinin protein, facilitated by the recruited E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the hemagglutinin protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase: The E3 ligase is a crucial component that facilitates the ubiquitination process.
Proteasome Inhibitors: In some studies, proteasome inhibitors are used to confirm the degradation pathway
Major Products
The major product of these reactions is the degraded fragments of the hemagglutinin protein, which are subsequently processed and eliminated by the cell .
Wissenschaftliche Forschungsanwendungen
PROTAC Hemagglutinin Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of hemagglutinin in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in diseases where hemagglutinin plays a critical role, such as certain viral infections.
Industry: Utilized in the development of new therapeutic strategies and drug discovery
Wirkmechanismus
The mechanism of action of PROTAC Hemagglutinin Degrader-1 involves the following steps:
Binding: The PROTAC molecule binds to the hemagglutinin protein and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase ubiquitinates the hemagglutinin protein, tagging it for degradation.
Degradation: The ubiquitinated hemagglutinin is recognized and degraded by the proteasome, leading to a reduction in hemagglutinin levels .
Vergleich Mit ähnlichen Verbindungen
PROTAC Hemagglutinin Degrader-1 can be compared with other similar PROTAC compounds, such as:
PROTAC EZH2 Degrader-1: Targets the EZH2 protein and has shown potential in overcoming drug resistance in cancer.
PROTAC CDK12/13 Degrader: Selectively degrades CDK12 and CDK13, offering a novel therapeutic approach for triple-negative breast cancer.
PROTAC ARV-110: Targets the androgen receptor and is being investigated for the treatment of prostate cancer.
Each of these compounds shares the common mechanism of targeted protein degradation but differs in their target proteins and therapeutic applications, highlighting the versatility and potential of PROTAC technology .
Eigenschaften
Molekularformel |
C61H93N5O9S |
|---|---|
Molekulargewicht |
1072.5 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[[(4aS,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H93N5O9S/c1-39-50(76-38-64-39)41-14-12-40(13-15-41)36-63-52(70)45-34-42(67)37-66(45)53(71)51(55(2,3)4)65-49(69)20-28-73-30-32-75-33-31-74-29-27-62-54(72)61-25-23-56(5,6)35-44(61)43-16-17-47-58(9)21-19-48(68)57(7,8)46(58)18-22-60(47,11)59(43,10)24-26-61/h12-16,38,42,44-48,51,67-68H,17-37H2,1-11H3,(H,62,72)(H,63,70)(H,65,69)/t42-,44?,45+,46?,47?,48+,51-,58+,59-,60-,61+/m1/s1 |
InChI-Schlüssel |
GTMVLEBKSVQAQY-ILZWUNRDSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O)C)C)C4CC(CC5)(C)C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


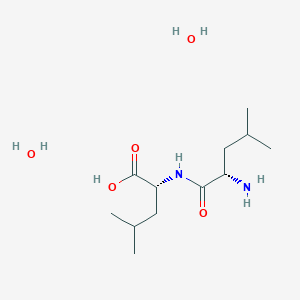
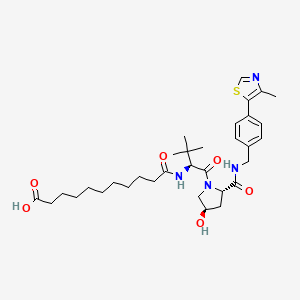

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
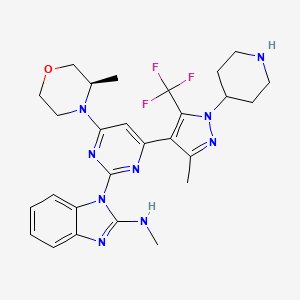
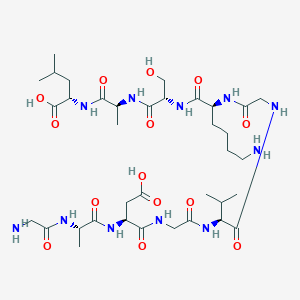
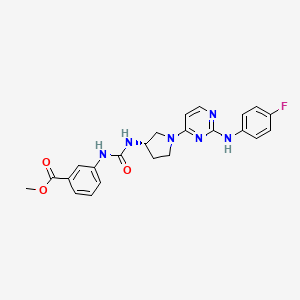

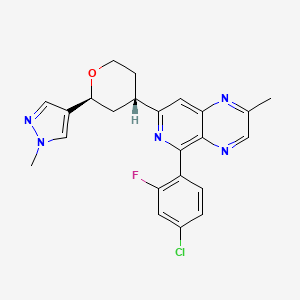
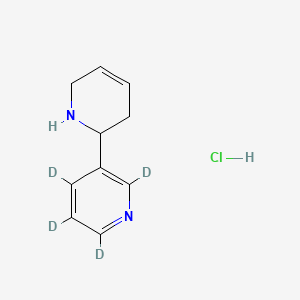
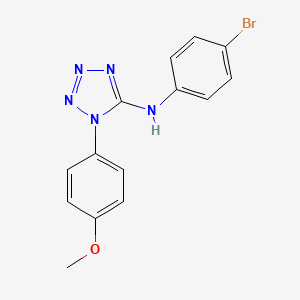
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
